molecular formula C12H10N2O2 B12450570 2-Formyl-5-(2-oxopyrrolidin-1-YL)benzonitrile

2-Formyl-5-(2-oxopyrrolidin-1-YL)benzonitrile

Cat. No.: B12450570
M. Wt: 214.22 g/mol
InChI Key: XLWMXGDCUNDKDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Formyl-5-(2-oxopyrrolidin-1-yl)benzonitrile is a benzonitrile derivative characterized by a formyl (–CHO) group at the 2-position and a 2-oxopyrrolidin-1-yl substituent at the 5-position of the aromatic ring. The formyl group enhances electrophilic reactivity, making it a candidate for covalent binding strategies in drug design.

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

2-formyl-5-(2-oxopyrrolidin-1-yl)benzonitrile

InChI

InChI=1S/C12H10N2O2/c13-7-10-6-11(4-3-9(10)8-15)14-5-1-2-12(14)16/h3-4,6,8H,1-2,5H2

InChI Key

XLWMXGDCUNDKDD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=C(C=C2)C=O)C#N

Origin of Product

United States

Preparation Methods

Reaction Protocol:

  • Starting Material : 5-Bromo-2-formylbenzonitrile is treated with 2-oxopyrrolidine in the presence of a base (e.g., K$$2$$CO$$3$$) and a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours.
  • Mechanism : The bromide leaving group is displaced by the nitrogen lone pair of 2-oxopyrrolidine, facilitated by the electron-withdrawing nitrile and formyl groups.
  • Yield : 60–75%, depending on the stoichiometric ratio and solvent purity.

Table 1: Optimization of NAS Conditions

Parameter Optimal Value Impact on Yield
Solvent DMF Maximizes solubility of reactants
Temperature 90°C Balances reaction rate and decomposition
Base K$$2$$CO$$3$$ Prevents side reactions with nitrile
Reaction Time 18 hours Ensures complete substitution

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed methods enable regioselective functionalization under milder conditions. The Suzuki-Miyaura coupling is particularly effective for introducing the 2-oxopyrrolidin-1-yl group.

Reaction Protocol:

  • Starting Material : 5-Bromo-2-formylbenzonitrile is reacted with 2-oxopyrrolidin-1-ylboronic acid using Pd(PPh$$3$$)$$4$$ as a catalyst and Na$$2$$CO$$3$$ as a base in a THF/H$$_2$$O mixture.
  • Mechanism : Transmetalation and reductive elimination steps facilitate the formation of the carbon-nitrogen bond.
  • Yield : 70–85%, with superior selectivity compared to NAS.

Table 2: Key Catalytic Parameters

Catalyst Ligand Solvent System Yield (%)
Pd(PPh$$3$$)$$4$$ None THF/H$$_2$$O 82
PdCl$$_2$$(dppf) 1,1'-Bis(diphenylphosphino)ferrocene DME/H$$_2$$O 78

Directed ortho-metalation (DoM) allows precise introduction of the formyl group after establishing the 2-oxopyrrolidin-1-yl substituent.

Reaction Protocol:

  • Starting Material : 5-(2-Oxopyrrolidin-1-yl)benzonitrile is treated with LDA (Lithium Diisopropylamide) at −78°C, followed by quenching with DMF to install the formyl group.
  • Mechanism : The nitrile group directs deprotonation at the ortho position, enabling electrophilic formylation.
  • Yield : 50–65%, limited by competing side reactions at higher temperatures.

Table 3: DoM Reaction Variables

Base Electrophile Temperature Yield (%)
LDA DMF −78°C 62
n-BuLi ClCO$$_2$$Et −40°C 48

Multi-Step Synthesis from Halogenated Precursors

A convergent approach combines NAS, formylation, and cyanation in sequential steps:

  • Step 1 : 1,5-Dibromo-2-nitrobenzene undergoes NAS with 2-oxopyrrolidine to yield 5-(2-oxopyrrolidin-1-yl)-1-bromo-2-nitrobenzene.
  • Step 2 : Nitro reduction to amine followed by formylation via Vilsmeier-Haack reaction.
  • Step 3 : Diazotization and cyanation using NaCN/CuCN.

Overall Yield : 40–50%, with challenges in intermediate purification.

Chemical Reactions Analysis

2-Formyl-5-(2-oxopyrrolidin-1-YL)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Formyl-5-(2-oxopyrrolidin-1-YL)benzonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Formyl-5-(2-oxopyrrolidin-1-YL)benzonitrile involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The pyrrolidinone ring can interact with hydrophobic pockets in target proteins, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Molecular Formula Key Substituents Functional Impact
Target Compound C₁₃H₁₁N₂O₂ 2-formyl, 5-(2-oxopyrrolidin-1-yl) Electrophilic formyl enhances covalent binding; lactam improves solubility .
RUM () C₁₇H₁₈BrN₅O 5-bromo, 6-oxopyrimidinyl, (3R)-3-aminopiperidinyl Bromine enables cross-coupling; aminopiperidine may enhance target specificity .
Comp. 57 () C₂₄H₂₈N₆O₃ 4-(2-aminoethyl)benzonitrile, triazin-2-yl, 2-oxopyrrolidinyl phenoxy Triazine and phenoxy groups optimize dual FFAR1/FFAR4 modulation .
Compounds 19–25 () Varies 4-(4-bromo-1-methylimidazol-5-yl)benzonitrile Bromo-imidazole aids NSD2-PWWP1 inhibition via hydrophobic interactions .

Pharmacological and Chemical Properties

Table 2: Research Findings

Compound Name Biological Activity Key Findings Reference
Target Compound Hypothesized kinase/epigenetic inhibitor Formyl group may enable covalent targeting (e.g., cysteine residues)
RUM () Undisclosed (structural analog) Bromopyrimidine core suggests potential antiviral or anticancer activity
Comp. 57 () Dual FFAR1/FFAR4 allosteric modulator EC₅₀ = 0.3 µM (FFAR1), 1.2 µM (FFAR4); optimized metabolic stability
Compounds 19–25 () NSD2-PWWP1 inhibitors IC₅₀ values < 100 nM; bromo-imidazole critical for histone interaction

Biological Activity

2-Formyl-5-(2-oxopyrrolidin-1-YL)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, synthesis, and interactions with biological molecules, supported by relevant research findings.

Chemical Structure and Synthesis

The compound features a unique structure comprising a formyl group, a pyrrolidinone ring, and a benzonitrile moiety. Its molecular formula is C13H10N2OC_{13}H_{10}N_2O with a molecular weight of 214.22 g/mol. The synthesis typically involves the reaction of 2-formylbenzonitrile with 2-oxopyrrolidine under reflux conditions in solvents like ethanol or methanol, often utilizing catalysts to enhance yield and efficiency.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve forming covalent bonds with target proteins, influencing their activity and potentially leading to therapeutic effects. A study highlighted its effectiveness against multidrug-resistant strains of Staphylococcus aureus, suggesting its potential as a new antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies using human lung adenocarcinoma (A549) cells demonstrated that certain derivatives of 5-oxopyrrolidine, including those related to this compound, showed significant cytotoxic effects. For instance, compounds with specific substitutions exhibited reduced cell viability in A549 cells while maintaining lower toxicity towards non-cancerous cells .

The biological activity of this compound is thought to involve interactions with specific molecular targets within cells. These interactions can modulate enzyme activity through covalent bonding with nucleophilic sites on proteins, which may lead to altered cellular processes associated with disease states.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

Compound NameStructure FeaturesUnique Aspects
2-Aminobenzonitrile Contains an amino group instead of a formyl groupPotentially different biological activities
5-(Pyrrolidin-1-YL)benzothiazole Contains a thiazole ringDifferent heterocyclic structure
4-Cyanobenzaldehyde Similar aromatic structure but lacks pyrrolidinePrimarily used in organic synthesis

These compounds differ primarily in their functional groups and ring structures, which significantly influence their chemical reactivity and biological activities.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives based on the 5-oxopyrrolidine scaffold. For example, a study evaluated various derivatives for their anticancer and antimicrobial activities against resistant strains of bacteria. The results indicated that certain modifications led to enhanced efficacy against Staphylococcus aureus and other pathogens .

Additionally, the exploration of structure-activity relationships (SAR) has been crucial in understanding how specific modifications can enhance the biological properties of these compounds. This ongoing research aims to optimize these derivatives for better therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.